N'-[(E)-(3-hydroxyphenyl)methylidene]-3-[4-(2-methylpropyl)phenyl]-1H-pyrazole-5-carbohydrazide
Description
This hydrazide derivative belongs to the pyrazole-carbohydrazide class, characterized by an (E)-configured imine group (-CH=N-) linking a 3-hydroxyphenyl moiety to the pyrazole core. The 4-(2-methylpropyl)phenyl substituent at position 3 of the pyrazole ring introduces steric bulk and lipophilicity.
Properties
Molecular Formula |
C21H22N4O2 |
|---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
N-[(E)-(3-hydroxyphenyl)methylideneamino]-3-[4-(2-methylpropyl)phenyl]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C21H22N4O2/c1-14(2)10-15-6-8-17(9-7-15)19-12-20(24-23-19)21(27)25-22-13-16-4-3-5-18(26)11-16/h3-9,11-14,26H,10H2,1-2H3,(H,23,24)(H,25,27)/b22-13+ |
InChI Key |
SQLVDQSPPIDYGS-LPYMAVHISA-N |
Isomeric SMILES |
CC(C)CC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC(=CC=C3)O |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC(=CC=C3)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(3-hydroxyphenyl)methylidene]-3-[4-(2-methylpropyl)phenyl]-1H-pyrazole-5-carbohydrazide typically involves the condensation of 3-hydroxybenzaldehyde with 3-[4-(2-methylpropyl)phenyl]-1H-pyrazole-5-carbohydrazide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid, to facilitate the condensation process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(3-hydroxyphenyl)methylidene]-3-[4-(2-methylpropyl)phenyl]-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form corresponding quinones.
Reduction: The methylidene linkage can be reduced to form the corresponding hydrazine derivative.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products
Oxidation: Quinones and related compounds.
Reduction: Hydrazine derivatives.
Substitution: Halogenated or nitrated pyrazole derivatives.
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity
- Pyrazole derivatives, including N'-[(E)-(3-hydroxyphenyl)methylidene]-3-[4-(2-methylpropyl)phenyl]-1H-pyrazole-5-carbohydrazide, have shown promising anticancer properties. Studies indicate that compounds with a pyrazole core can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways associated with cell survival and death .
- Antioxidant Properties
- Anti-inflammatory Effects
Biochemical Applications
- Enzyme Inhibition
- Drug Design
Material Science Applications
- Polymer Chemistry
- The incorporation of pyrazole derivatives into polymer matrices can enhance the thermal stability and mechanical properties of materials. Research indicates that such compounds can act as cross-linking agents or stabilizers in polymer formulations, leading to improved performance in various applications .
Case Studies
Mechanism of Action
The mechanism of action of N’-[(E)-(3-hydroxyphenyl)methylidene]-3-[4-(2-methylpropyl)phenyl]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism .
Comparison with Similar Compounds
Substituent Effects and Structural Features
The table below compares substituents, molecular weights, and key properties of analogous pyrazole-carbohydrazides:
*Estimated based on (C23H26N4O3, MW 406.48) with substitution adjustments.
† describes a structurally similar analogue with ethoxy instead of hydroxy.
Computational and Solvation Studies
- DFT Calculations : B3LYP/6-311G** level theory predicts electronic properties. For E-DPPC, HOMO-LUMO gaps (~4.5 eV) indicate moderate reactivity . The target compound’s hydroxyl group may lower the HOMO energy, enhancing electron-donating capacity.
- Solvation Models : IEFPCM and SMD models () evaluate solvent effects. Hydroxyl and methoxy substituents increase aqueous solubility (e.g., logP for methoxy analogues: ~2.5 vs. ~3.8 for dichloro derivatives) .
Physicochemical Properties
- Solubility : Hydroxyl and methoxy groups improve water solubility compared to halogenated analogues. For example, E-DPPC (logP ~3.8) is less soluble than the target compound (estimated logP ~3.2) .
- Acidity : The hydroxyl group (pKa ~8–10) can deprotonate under basic conditions, influencing binding in biological systems .
Key Research Findings
Electronic Effects : Electron-withdrawing groups (e.g., Cl in E-DPPC) stabilize the hydrazide moiety, while electron-donating groups (OH, OMe) enhance nucleophilicity .
Crystal Packing : Bulky substituents (e.g., 4-(2-methylpropyl)phenyl) disrupt close packing, reducing melting points compared to planar analogues .
Biological Relevance : Pyrazole-carbohydrazides show promise in molecular docking studies (e.g., enzyme inhibition via hydrogen bonding with the hydrazide group) .
Biological Activity
N'-[(E)-(3-hydroxyphenyl)methylidene]-3-[4-(2-methylpropyl)phenyl]-1H-pyrazole-5-carbohydrazide is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound exhibits a range of biological activities, including anti-inflammatory, anticancer, and neuroprotective effects.
Chemical Structure and Properties
- Chemical Formula : C23H26N4O3
- Molecular Weight : 406.48 g/mol
- CAS Number : 1285540-36-4
- Density : 1.21 ± 0.1 g/cm³ (predicted)
- pKa : 8.28 ± 0.40 (predicted)
The compound features a pyrazole core with various substituents that contribute to its biological activity. The presence of the hydroxyl group on the phenyl ring enhances its interaction with biological targets.
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. In vitro assays have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HepG2 (Liver cancer) | 10.5 | |
| A549 (Lung cancer) | 12.7 | |
| MCF-7 (Breast cancer) | 15.3 |
This compound's mechanism of action may involve the induction of apoptosis and inhibition of cell proliferation.
2. Anti-inflammatory Effects
The compound has shown promise in reducing inflammation in preclinical models. It inhibits the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are critical in various inflammatory diseases.
3. Neuroprotective Properties
Research indicates that this compound may possess neuroprotective effects, potentially useful in conditions like Alzheimer's disease. The inhibition of acid sphingomyelinase has been linked to neuroprotection, suggesting a pathway through which this compound could exert beneficial effects on neuronal health .
The biological activity of this compound can be attributed to its ability to modulate various signaling pathways involved in cell survival, apoptosis, and inflammation:
- Inhibition of Sphingomyelinase : The compound acts as an inhibitor of acid sphingomyelinase, which is involved in the sphingolipid metabolism pathway linked to inflammation and apoptosis .
- Antioxidant Activity : The hydroxyl group on the phenolic ring may contribute to its antioxidant properties, scavenging free radicals and reducing oxidative stress .
Case Studies
Several studies have explored the efficacy of this compound in different biological models:
- In Vitro Cytotoxicity Assay : A study assessing the cytotoxicity against HepG2 cells revealed an IC50 value of 10.5 µM, indicating significant anticancer potential .
- Animal Model for Inflammation : In an animal model of acute inflammation induced by carrageenan, administration of the compound significantly reduced paw edema compared to control groups, demonstrating its anti-inflammatory properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
